Diethyl vinylphosphonate

Overview

Description

Mechanism of Action

Target of Action

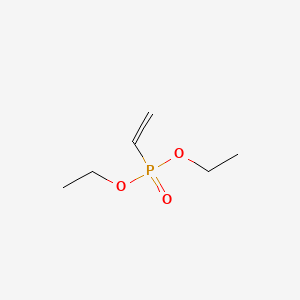

Diethyl vinylphosphonate (DEVP) is primarily used as a precursor in the synthesis of various organic compounds. Its primary targets are arylboronic acids and primary and secondary amines .

Mode of Action

DEVP interacts with its targets through two main reactions:

- It reacts with arylboronic acids via a Pd-catalyzed Mizoroki−Heck reaction to produce α, β-unsaturated phosphonates .

- It condenses with primary and secondary amines via the aza-Michael addition reaction to produce 2-(arylamino)ethyl phosphonates .

Biochemical Pathways

The biochemical pathways affected by DEVP are those involved in the synthesis of α, β-unsaturated phosphonates and 2-(arylamino)ethyl phosphonates . These compounds have various applications in organic chemistry and can be used to produce a variety of biologically active compounds .

Pharmacokinetics

Its physical properties such as boiling point (202 °c), density (1068 g/mL at 25 °C), and refractive index (n20/D 1429) suggest that it may have good bioavailability .

Result of Action

The result of DEVP’s action is the production of α, β-unsaturated phosphonates and 2-(arylamino)ethyl phosphonates . These compounds are important in various chemical reactions and can be used to synthesize a range of biologically active compounds .

Action Environment

The action of DEVP can be influenced by environmental factors such as temperature and pH. It is typically stored at 2-8°C to maintain its stability . The presence of catalysts such as palladium can also influence its reactivity .

Biochemical Analysis

Biochemical Properties

Diethyl(vinyl)phosphonate plays a significant role in various biochemical reactions. It is known to interact with enzymes such as phosphonatase, which catalyzes the hydrolysis of phosphonate esters . This interaction is crucial for the breakdown and utilization of phosphonate compounds in biological systems. Additionally, diethyl(vinyl)phosphonate can participate in aza-Michael addition reactions with primary and secondary amines, forming 2-(arylamino)ethyl phosphonates . These reactions highlight the compound’s versatility in biochemical processes.

Cellular Effects

Diethyl(vinyl)phosphonate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of enzymes involved in phosphorylation and dephosphorylation reactions, thereby modulating signal transduction pathways . Furthermore, diethyl(vinyl)phosphonate can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of diethyl(vinyl)phosphonate involves its ability to form stable complexes with biomolecules. It can bind to enzymes and proteins through its phosphonate group, inhibiting or activating their activity . For example, diethyl(vinyl)phosphonate can inhibit the activity of phosphatases by forming a stable complex with the enzyme’s active site . This inhibition can lead to changes in phosphorylation states of target proteins, affecting various cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of diethyl(vinyl)phosphonate can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that diethyl(vinyl)phosphonate can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and changes in gene expression .

Dosage Effects in Animal Models

The effects of diethyl(vinyl)phosphonate vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity . At high doses, diethyl(vinyl)phosphonate can exhibit toxic effects, including enzyme inhibition, disruption of cellular metabolism, and adverse physiological responses . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies.

Metabolic Pathways

Diethyl(vinyl)phosphonate is involved in several metabolic pathways, including those related to phosphonate metabolism. It interacts with enzymes such as phosphonatase, which catalyzes the hydrolysis of phosphonate esters, leading to the formation of inorganic phosphate and alcohol . This metabolic pathway is essential for the utilization and detoxification of phosphonate compounds in biological systems.

Transport and Distribution

Within cells and tissues, diethyl(vinyl)phosphonate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution within cells is influenced by its chemical properties, including its ability to form stable complexes with biomolecules . This distribution is crucial for its biochemical activity and effects on cellular processes.

Subcellular Localization

Diethyl(vinyl)phosphonate exhibits specific subcellular localization, which affects its activity and function. It can be targeted to specific cellular compartments, such as the cytoplasm and nucleus, through interactions with targeting signals and post-translational modifications . This localization is essential for the compound’s role in modulating enzyme activity, gene expression, and other cellular processes.

Preparation Methods

Diethyl vinylphosphonate can be synthesized through several methods. One common synthetic route involves the reaction of diethyl phosphite with acetylene in the presence of a base, such as sodium ethoxide. This reaction produces diethyl(vinyl)phosphonate along with other by-products . Another method involves the transesterification of diethyl phosphite with vinyl acetate under acidic conditions . Industrial production methods often utilize these synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Diethyl vinylphosphonate undergoes various chemical reactions, including:

Substitution Reactions: It can react with arylboronic acids via the Pd-catalyzed Mizoroki-Heck reaction to form α, β-unsaturated phosphonates.

Addition Reactions: It can condense with primary and secondary amines via the aza-Michael addition reaction to form 2-(arylamino)ethyl phosphonates.

Polymerization: It can be used as a monomer unit for the preparation of high-molecular-weight polymers using lanthanide complexes.

Common reagents and conditions used in these reactions include palladium catalysts, arylboronic acids, and amines. The major products formed from these reactions are α, β-unsaturated phosphonates and 2-(arylamino)ethyl phosphonates .

Scientific Research Applications

Diethyl vinylphosphonate has a wide range of scientific research applications:

Comparison with Similar Compounds

Diethyl vinylphosphonate can be compared with other similar compounds, such as:

Diethyl phosphonate: This compound is similar in structure but lacks the vinyl group.

Vinylphosphonic acid: This compound has a similar structure but lacks the diethyl ester groups.

The uniqueness of diethyl(vinyl)phosphonate lies in its combination of the vinyl group and diethyl ester groups, which provide it with distinct reactivity and applications .

Properties

IUPAC Name |

1-[ethenyl(ethoxy)phosphoryl]oxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O3P/c1-4-8-10(7,6-3)9-5-2/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DREPONDJUKIQLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C=C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27987-29-7 | |

| Record name | Phosphonic acid, P-ethenyl-, diethyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27987-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70218372 | |

| Record name | Phosphonic acid, vinyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70218372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

682-30-4 | |

| Record name | Diethyl vinylphosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=682-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl vinylphosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000682304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonic acid, vinyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70218372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl vinylphosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.604 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL VINYLPHOSPHONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y4RR2U2KA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential applications of diethyl(vinyl)phosphonate in materials science?

A: Diethyl(vinyl)phosphonate is a versatile monomer that can be incorporated into various polymers, enhancing their properties. For instance, it has been successfully grafted onto polyethylene terephthalate (PET), significantly improving its flame retardancy []. Additionally, its incorporation into polyethylene allows for post-polymerization functionalization with phosphonic acid groups, leading to materials with potential applications in areas like nanoparticle embedding [].

Q2: How does the structure of diethyl(vinyl)phosphonate contribute to its flame-retardant properties?

A: The presence of phosphorus in diethyl(vinyl)phosphonate is key to its flame-retardant properties. When incorporated into polymers like PET, the phosphorus-containing groups act as flame retardants. Studies have shown a correlation between the location of diethyl(vinyl)phosphonate grafts within the PET filament and their flame-retardance efficiency [].

Q3: Can diethyl(vinyl)phosphonate be used to synthesize polymers with controlled properties?

A: Yes, diethyl(vinyl)phosphonate can be polymerized using various techniques, including group transfer polymerization (GTP) []. GTP allows for controlled end-group functionalization, enabling the creation of polymers with tailored properties. This control is particularly useful for applications requiring specific interactions with biological systems, such as drug delivery [].

Q4: How can high-resolution electrospray ionization mass spectrometry (ESI-MS) be used to study diethyl(vinyl)phosphonate polymerization?

A: High-resolution ESI-MS provides valuable insights into the polymerization mechanism of diethyl(vinyl)phosphonate []. By analyzing the mass spectra of the resulting oligo(vinyl phosphonate)s, researchers can identify the presence of specific end groups and deduce the dominant reaction pathways. For instance, studies using ESI-MS have shown that the polymerization of diethyl(vinyl)phosphonate likely involves chain transfer reactions to monomer [].

Q5: Can diethyl(vinyl)phosphonate be used to functionalize block copolymers for potential drug delivery applications?

A: Yes, research has demonstrated the successful functionalization of poly(ethylene oxide-b-ethyloxazoline) (PEO-b-PEOX) block copolymers with diethyl(vinyl)phosphonate []. This functionalization involves the attachment of diethyl(vinyl)phosphonate to the nitrogen of partially hydrolyzed PEOX units via Michael addition. Subsequent hydrolysis of the ethyl groups yields phosphonic acid groups, which can potentially be used for the incorporation and release of cationic drugs [].

Q6: Are there any studies on the biocompatibility of diethyl(vinyl)phosphonate-containing polymers?

A: Yes, studies have investigated the biocompatibility of poly(diethyl vinylphosphonate) (PDEVP) []. Researchers have tested fluorescently labeled PDEVP conjugates on human cell lines to assess their cellular uptake and impact on cell viability. These studies provide valuable insights into the potential of diethyl(vinyl)phosphonate-based materials for biomedical applications [].

Q7: How does the presence of diethyl(vinyl)phosphonate affect the properties of spiro orthoester-containing polymers?

A: Incorporating diethyl(vinyl)phosphonate as a comonomer with a spiro orthoester-containing monomer during free-radical polymerization significantly enhances the fire-retardant properties of the resulting copolymers []. The presence of phosphorus in diethyl(vinyl)phosphonate contributes to the increased limiting oxygen indices of these materials [].

Q8: Can diethyl(vinyl)phosphonate be used in the synthesis of luminescent materials?

A: Yes, research has shown that incorporating diethyl(vinyl)phosphonate within the structure of pillared γ-zirconium phosphate can enhance the luminescence of lanthanide ions []. The polyethylenoxa chains derived from diethyl(vinyl)phosphonate interact strongly with lanthanide ions, leading to a significant increase in bpy-sensitized emission compared to nonpillared materials [].

Q9: How does the coordination of diethyl(vinyl)phosphonate affect palladium catalysts?

A: Studies have investigated the interaction of diethyl(vinyl)phosphonate with palladium catalysts, particularly its insertion into [(P^O)Pd(Me)(dmso)] complexes []. Results indicate that both 2,1- and 1,2-insertions occur, forming stable chelate complexes. Interestingly, the coordination of diethyl(vinyl)phosphonate, as well as the chelate formation by incorporated monomers, can impact chain growth during copolymerization reactions [].

Q10: Can diethyl(vinyl)phosphonate be used to create functional polymers for applications involving inorganic nanoparticles?

A: Yes, incorporating diethyl(vinyl)phosphonate into polyethylene allows for the creation of functional polymers capable of interacting with and embedding inorganic nanoparticles []. For example, poly(ethylene-co-vinyl phosphonic acid) synthesized from diethyl(vinyl)phosphonate can be used to create nanocomposites with CdSe/CdS quantum dots. These nanocomposites exhibit enhanced fluorescence properties due to the successful embedding and dispersion of the nanoparticles within the polymer matrix [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl (2S,4S)-4-[3-(acetylamino)phenoxy]-2-pyrrolidinecarboxylate](/img/structure/B1361725.png)

![(7-Methylimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B1361732.png)